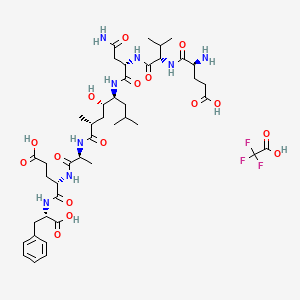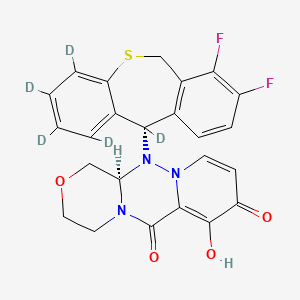
Isometheptene-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isometheptene-d3 Maleate is a stable isotope-labeled compound of Isometheptene, a sympathomimetic drug primarily used for its vasoconstrictive properties. It is commonly employed in the treatment of migraines and tension headaches. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isometheptene-d3 Maleate involves the incorporation of deuterium into the Isometheptene molecule. One common method includes the use of deuterated reagents in the synthesis process. For instance, the N-trifluoroacetyl derivative of Isometheptene can be oxidized with selenium dioxide in ethanol to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
Isometheptene-d3 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenium dioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: The compound can undergo substitution reactions where deuterium atoms replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Selenium dioxide in ethanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Deuterated reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of Isometheptene, which are useful in various analytical applications .
Scientific Research Applications
Isometheptene-d3 Maleate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in analytical method development and validation.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in quality control processes for the production of pharmaceuticals
Mechanism of Action
Isometheptene-d3 Maleate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to vasoconstriction. This action is mediated by the release of epinephrine and norepinephrine, which activate a signal transduction cascade resulting in increased intracellular calcium levels. This, in turn, causes smooth muscle contraction and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: A compound with similar sympathomimetic effects.
Tuaminoheptane: Known for its vasoconstrictive and sympathomimetic actions.
Uniqueness
Isometheptene-d3 Maleate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various scientific studies, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D3; |
InChI Key |
RNTSDCLIDWKCPL-UVZNBYNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CCC=C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)



![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)






